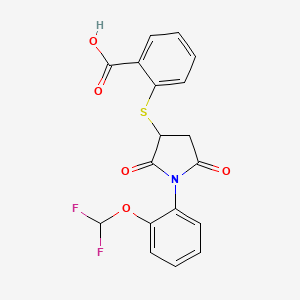

2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone ring via a sulfur atom .

科学的研究の応用

Photophysical Properties and Coordination Chemistry

Complexes synthesized from derivatives of benzoic acids, including those with structural similarities to the specified compound, have been studied for their photophysical properties. For instance, lanthanide-based coordination polymers assembled from aromatic carboxylic acids demonstrate significant luminescence efficiencies and potential in light-harvesting applications. These findings highlight the role of such compounds in developing materials with specific optical properties, which can be tailored for sensors or luminescent markers (Sivakumar et al., 2011).

Catalysis

The compound's derivatives have shown promise in catalysis, particularly in transfer hydrogenation reactions in water. This application underscores the importance of such molecules in environmentally friendly catalytic processes, offering a sustainable alternative to traditional methods (Prakash et al., 2014).

Development of Fluorescence Probes

Research into novel fluorescence probes for detecting reactive oxygen species highlights the potential of compounds with similar structural features. These probes are crucial for studying oxidative stress and its biological implications, indicating the compound's relevance in biotechnological and medical research (Setsukinai et al., 2003).

Synthesis of Coordination Compounds

The synthesis and characterization of organotin(IV) complexes, involving derivatives of benzoic acid, have been explored for their potential biological applications. These studies provide insights into the compound's versatility in forming bioactive materials, with implications for pharmaceutical and materials science research (Shahid et al., 2005).

Biosynthesis and Metabolic Pathways

Research on the biosynthesis of benzoic acid in plants and bacteria mirrors the fatty acid β-oxidation pathway, offering a glimpse into the compound's natural occurrence and its role in ecological and biological systems. Such studies are pivotal for understanding natural product synthesis and developing biosynthetic pathways for industrial applications (Hertweck et al., 2001).

作用機序

Target of Action

Based on its structural similarity to benzoic acid derivatives , it may interact with similar biological targets. Benzoic acid is known to have fungistatic properties and is widely used as a food preservative .

Mode of Action

The compound contains a benzylic position which is known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s biological targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may also interact with similar biochemical pathways.

Result of Action

For instance, benzoic acid is known to have fungistatic properties .

Safety and Hazards

将来の方向性

The future directions for research on this compound could be numerous, depending on its intended use. If it’s a potential drug candidate, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s intended for use in materials science or another field, future research could focus on exploring its physical properties and potential applications .

特性

IUPAC Name |

2-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO5S/c19-18(20)26-12-7-3-2-6-11(12)21-15(22)9-14(16(21)23)27-13-8-4-1-5-10(13)17(24)25/h1-8,14,18H,9H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBWWWXXEJDEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2OC(F)F)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)

![3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2923137.png)

![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)